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Compound of Interest

Compound Name: Antiviral agent 41

Cat. No.: B1202602 Get Quote

A significant mention of an antiviral agent designated as "41" is found in a study focused on

identifying novel inhibitors of SARS-CoV-2 replication. In this research, compound 41, with the

chemical name 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole, was synthesized and

evaluated as part of a broader investigation into 1-heteroaryl-2-alkoxyphenyl analogs.

The study initiated with a high-throughput screening of a large compound library, which

identified a promising hit. Subsequent optimization and synthesis of related analogs led to the

creation of compound 41 and others. The antiviral profiling of these compounds revealed

activity against various beta-coronaviruses. Preliminary experiments into the mode of action

were also conducted.[1]

While the 1,2,4-oxadiazole moiety was initially investigated, the research showed that other 5-

membered heteroaryl derivatives, including the 1,2,4-thiadiazole in compound 41, could yield

similar biological profiles, suggesting the ring acts more as a linker than being crucial for

antiviral activity.[1]

Existing Patents
A direct patent search for "antiviral agent 41" does not yield specific patents for a single, well-

defined compound under this name. However, the search does bring up patents related to

broader classes of antiviral agents or those targeting specific viral components.
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For instance, patents exist for polypeptide multimers derived from the gp41 HIV envelope

glycoprotein. These agents are designed to mimic the gp41 fusion intermediates and are being

explored for their clinical utility as antiviral agents.[2] This indicates that in some contexts, "41"

may refer to the target protein rather than the therapeutic agent itself.

Furthermore, numerous patents cover various heterocyclic compounds for antiviral

applications. For example, patent WO2016033660A1 describes novel antiviral agents with

heterocyclic structures for treating viral infections.[3] While not specifically naming "agent 41,"

the chemical class to which 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole belongs is a

subject of interest in antiviral patent literature. Nitrile-containing compounds have also been

patented for their potential to inhibit SARS-CoV-2 replication by targeting the 3CL protease,

which involves a catalytic dyad of Cys 145 and His 41.[4]

Peptides and conjugates that block the fusion of coronaviruses, such as SARS-CoV, to target

cells have also been the subject of patents.[5] These patents often refer to sequences derived

from viral proteins, and it's plausible that a specific peptide could be internally designated with

a number like "41".

Quantitative Data
The primary research paper on 3-Bromo-5-(2-methoxyphenyl)-1,2,4-thiadiazole (41) and its

analogs provides quantitative data on their antiviral activity and cytotoxicity. The table below

summarizes this data for compound 41 and a selection of related compounds from the study

for comparative analysis.
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Compound ID
Chemical
Moiety

Antiviral
Activity (EC50
in µM)

Cytotoxicity
(CC50 in µM)

Selectivity
Index (SI =
CC50/EC50)

8 1,2,4-oxadiazole

Data not

specified in

snippet

Data not

specified in

snippet

Data not

specified in

snippet

35 1,2,4-oxadiazole
Similar to

compound 8

Similar to

compound 8

Similar to

compound 8

38 1,3,4-oxadiazole
3-fold less active

than 8

Data not

specified in

snippet

Data not

specified in

snippet

41 1,2,4-thiadiazole
Similar to

compound 8

Similar to

compound 8

Similar to

compound 8

46 1,2,4-thiadiazole
Similar to

compound 8

Similar to

compound 8

Similar to

compound 8

49 isoxazole
Similar to

compound 8

Similar to

compound 8

Similar to

compound 8

Note: The source material qualitatively describes the activity of compound 41 as being similar

to the lead compound 8, but does not provide specific numerical EC50 and CC50 values in the

provided search snippets. For a complete quantitative comparison, the full research article

would need to be consulted.[1]

Experimental Protocols
The synthesis and evaluation of antiviral agent 41 involved specific chemical and biological

methodologies as described in the research literature.

Synthesis of 3-Bromo-5-(2-methoxyphenyl)-1,2,4-
thiadiazole (Compound 41)
The synthesis of compound 41 was achieved through a Suzuki coupling reaction. The general

protocol is as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8840742/
https://www.benchchem.com/product/b1202602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A mixture of 3-bromo-5-chloro-1,2,4-thiadiazole (1.0 g, 5.01 mmol, 1 equivalent), (2-

methoxyphenyl)boronic acid (0.381 g, 2.51 mmol, 0.5 equivalents), and Cesium Fluoride

(CsF) (1.52 g, 10.0 mmol, 2 equivalents) was prepared in a solution of dioxane (20 mL) and

water (5 mL).

The reaction mixture was degassed with Argon (Ar) for 30 minutes.

A palladium catalyst, such as Pd(PPh3)4, would typically be added at this stage to initiate the

cross-coupling reaction, although not explicitly stated in the snippet.

The mixture would then be heated under an inert atmosphere for a specified period until the

reaction was complete, as monitored by a technique like Thin Layer Chromatography (TLC)

or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, the reaction mixture would be worked up by extraction and purified using

column chromatography to yield the final product, 3-Bromo-5-(2-methoxyphenyl)-1,2,4-

thiadiazole (41).[1]

Antiviral Activity Assay
The antiviral activity of the synthesized compounds was evaluated using a cell-based

phenotypic screening assay. While the specific details of the assay for compound 41 are not

fully provided in the snippets, a general workflow for such an assay would be:

Cell Culture: A suitable host cell line for SARS-CoV-2 replication (e.g., Vero E6 cells) is

cultured in appropriate media and seeded into multi-well plates.

Compound Treatment: The cells are treated with serial dilutions of the test compounds (like

compound 41) for a short period before infection.

Viral Infection: The treated cells are then infected with a known titer of SARS-CoV-2.

Incubation: The infected cells are incubated for a period sufficient for viral replication to occur

(e.g., 24-72 hours).

Readout: The extent of viral replication is quantified. This can be done through various

methods, such as:
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Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death.

MTT or CellTiter-Glo Assay: Measuring cell viability to determine the protective effect of

the compound.

Viral RNA Quantification: Using RT-qPCR to measure the amount of viral RNA produced.

Immunofluorescence Assay: Staining for viral proteins to quantify the number of infected

cells.

Data Analysis: The data is used to calculate the half-maximal effective concentration (EC50),

which is the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay
To determine if the observed antiviral effect is due to specific inhibition of the virus rather than

general cell toxicity, a cytotoxicity assay is performed in parallel.

Cell Culture and Treatment: Host cells are cultured and treated with the same serial dilutions

of the test compounds as in the antiviral assay, but without the addition of the virus.

Incubation: The cells are incubated for the same duration as the antiviral assay.

Readout: Cell viability is measured using an appropriate method (e.g., MTT, CellTiter-Glo).

Data Analysis: The data is used to calculate the half-maximal cytotoxic concentration

(CC50), which is the concentration of the compound that reduces cell viability by 50%.

Visualizations
Experimental Workflow for Antiviral Agent Evaluation
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Experimental Workflow for Antiviral Compound Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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